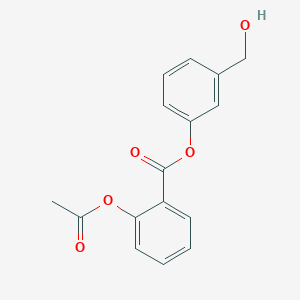

Ácido 2-(acetiloxi)benzoico éster 3-(hidroximetil)fenílico

Descripción general

Descripción

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester (2-ABHMPE) is a type of ester, a class of organic compounds that are composed of an organic acid and an alcohol molecule. 2-ABHMPE has a variety of applications in the scientific research field due to its unique properties. It has been used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a substrate in enzymatic reactions. Additionally, 2-ABHMPE has been used as an inhibitor of enzymes, as an antioxidant, and as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Compuesto intermedio en la preparación de Nitroaspirina

Este compuesto es un intermedio que se obtiene durante la preparación de Nitroaspirina . La Nitroaspirina es un derivado de la aspirina y se estudia por sus posibles propiedades antiinflamatorias y antiplaquetarias.

Actividad antioxidante

Compuestos similares, como los derivados de la benzamida, se han sintetizado y probado por su actividad antioxidante . Han demostrado una actividad antioxidante total, captura de radicales libres y quelación de metales eficaz .

Actividad antibacteriana

Los derivados de la benzamida, que son estructuralmente similares a este compuesto, han demostrado actividad antibacteriana contra bacterias grampositivas y gramnegativas .

Propiedades antiinflamatorias

Las benzamidas, una clase de compuestos a la que pertenece este compuesto, se han utilizado ampliamente en el tratamiento de la inflamación .

Propiedades analgésicas

Las benzamidas también se han utilizado por sus propiedades analgésicas (para aliviar el dolor) .

Actividad antiplaquetaria

Los derivados de amida, incluidas las benzamidas, han mostrado actividad antiplaquetaria . Esto los hace potencialmente útiles en la prevención de coágulos sanguíneos.

Mecanismo De Acción

Target of Action

It is known that this compound is an intermediary in the preparation of nitroaspirin .

Mode of Action

It is known that it plays a crucial role in the synthesis of nitroaspirin . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It is known that it is involved in the synthesis of nitroaspirin , which suggests that it may play a role in pathways related to the action of aspirin and its derivatives.

Pharmacokinetics

Its molecular weight is 28628 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As an intermediary in the synthesis of nitroaspirin , it likely contributes to the therapeutic effects of this drug.

Propiedades

IUPAC Name |

[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPCXQRPQWCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430849 | |

| Record name | 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287118-98-3 | |

| Record name | 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

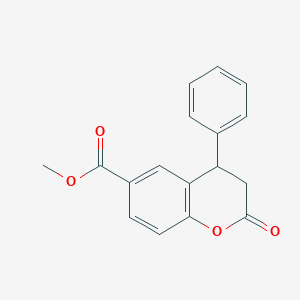

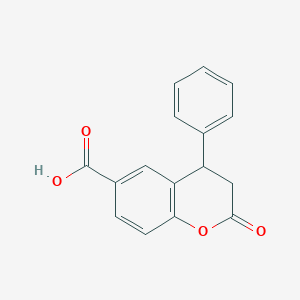

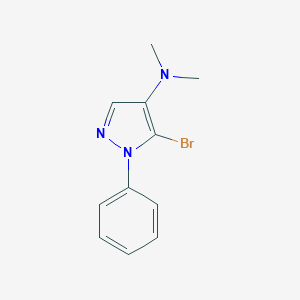

Feasible Synthetic Routes

Q1: The paper focuses on NCX-4016, a nitric oxide-releasing derivative of aspirin. What is the significance of studying 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester (NCX-4017) alongside NCX-4016?

A1: NCX-4017 serves as a crucial control in this study. It is structurally very similar to NCX-4016 but lacks the ability to release nitric oxide. This difference allows researchers to isolate and understand the specific effects of nitric oxide on immune cells. The study demonstrates that while both NCX-4016 and NCX-4017 inhibit prostaglandin formation (similar to aspirin and other COX inhibitors), only NCX-4016, the nitric oxide-releasing compound, significantly impacts cytokine release and cellular bioenergetics in lymphocytes and monocytes []. This finding highlights that the immunomodulatory effects observed with NCX-4016 are directly linked to its nitric oxide-releasing properties, a characteristic absent in NCX-4017.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)